Isoindolo[1,2-b]quinazoline-10,12-dione
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Overview
Description
Isoindolo[1,2-b]quinazoline-10,12-dione is a heterocyclic compound with a molecular formula of C15H8N2O2. This compound is known for its complex structure, which includes fused isoindole and quinazoline rings. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoindolo[1,2-b]quinazoline-10,12-dione can be synthesized through various methods. One efficient method involves the rhodium-catalyzed C–H bond activation, alkylation, and cyclization of 2-arylquinazolin-4-ones . This method provides a wide range of substrate tolerance under mild conditions, making it a versatile approach for the structural elaboration of quinazoline compounds.
Another method involves a one-pot synthesis via Lewis acid-mediated sequential C–N bond formation reactions . This protocol offers a simple and rapid strategy for synthesizing 12-benzylidene-10,12-dihydroisoindolo[1,2-b]quinazoline derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Isoindolo[1,2-b]quinazoline-10,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly involving halogens or other nucleophiles, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Isoindolo[1,2-b]quinazoline-10,12-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Organic Synthesis: It serves as a building block for synthesizing complex heterocyclic compounds with potential pharmacological activities.
Biological Studies: The compound’s derivatives are investigated for their anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of Isoindolo[1,2-b]quinazoline-10,12-dione involves its interaction with specific molecular targets and pathways. For instance, batracylin, a derivative, is known to inhibit DNA synthesis and induce apoptosis in cancer cells . The compound’s structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Batracylin: An anticancer agent with a similar structure, known for its potent antineoplastic activity.
Vasicine: A natural product with anti-inflammatory properties.
Tryptanthrin: Known for its antimicrobial and anti-inflammatory activities.
Uniqueness
Isoindolo[1,2-b]quinazoline-10,12-dione is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C15H8N2O2 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
isoindolo[1,2-b]quinazoline-10,12-dione |
InChI |
InChI=1S/C15H8N2O2/c18-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(19)17(13)14/h1-8H |
InChI Key |
KYRHFTTYGXVIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3C2=O |
Origin of Product |
United States |
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